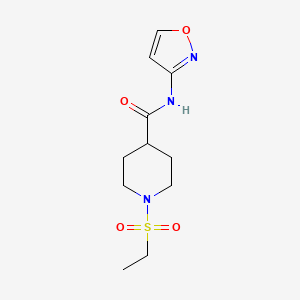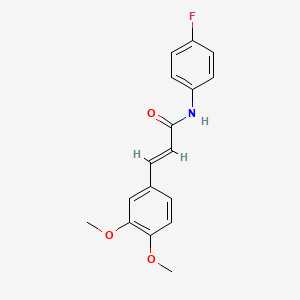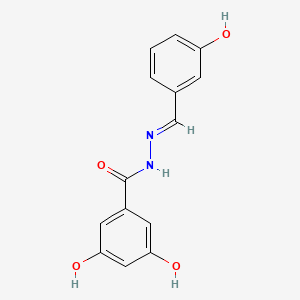
1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves multiple steps, starting with the reaction of specific sulfonyl chlorides with ethyl piperidine-4-carboxylate or similar compounds, leading to the formation of a variety of sulfonamide derivatives with potential biological activities (Khalid et al., 2014).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra are commonly used to characterize the molecular structure of synthesized compounds, confirming their expected structures and providing insights into their molecular conformations (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds similar to "1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide" have been explored for their reactivity and chemical properties, including their potential as inhibitors for specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their relevance in the development of therapeutic agents (Khalid et al., 2014).
Applications De Recherche Scientifique
Antibacterial Properties
- Synthesis and Antibacterial Study of Related Compounds : Research has explored the synthesis of N-substituted derivatives of compounds related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide. These derivatives have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Another study investigated the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, and evaluated them as potential anticancer agents. Certain compounds showed strong anticancer activity, indicating the potential of related structures in cancer treatment (Rehman et al., 2018).
Acetylcholinesterase Inhibition
- Anti-Acetylcholinesterase Activity : Compounds similar to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as inhibitors, suggesting potential applications in treating conditions like Alzheimer’s disease (Khalid et al., 2014).
Applications in Li-ion Batteries
- Use in Li-ion Batteries : A study on 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, demonstrated its application as a co-solvent in Li-ion batteries. This indicates the potential of similar compounds in enhancing the performance of battery electrolytes (Kim et al., 2013).
Radioligand for Acetylcholinesterase
- Radioligand for AChE Imaging : Compounds with structural similarities to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide have been explored as radioligands for in vivo imaging of acetylcholinesterase, a key enzyme in the cholinergic system (Brown-Proctor et al., 1999).
Antioxidant and Anticholinesterase Activities
- Antioxidant and Anticholinesterase Properties : Research on sulfonyl hydrazones with piperidine rings, structurally related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, has highlighted their significance in medicinal chemistry. These compounds have been evaluated for antioxidant capacity and anticholinesterase activity, showing promising results (Karaman et al., 2016).
Cyclin-Dependent Kinase Inhibition
- Cyclin-Dependent Kinase Inhibitors : A study investigated the use of beta-piperidinoethylsulfides, related to 1-(ethylsulfonyl)-N-3-isoxazolyl-4-piperidinecarboxamide, as inhibitors of cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This suggests potential applications in cancer therapy (Griffin et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-19(16,17)14-6-3-9(4-7-14)11(15)12-10-5-8-18-13-10/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWPZVDJDGSYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)




![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)
![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)
![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)
![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)